Diethyl disulfide

Catalog No.
S1492797
CAS No.
110-81-6
M.F
C4H10S2
M. Wt
122.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl disulfide

CAS Number

110-81-6

Product Name

Diethyl disulfide

IUPAC Name

(ethyldisulfanyl)ethane

Molecular Formula

C4H10S2

Molecular Weight

122.3 g/mol

InChI

InChI=1S/C4H10S2/c1-3-5-6-4-2/h3-4H2,1-2H3

InChI Key

CETBSQOFQKLHHZ-UHFFFAOYSA-N

SMILES

CCSSCC

solubility

0.00 M
0.3 mg/mL at 25 °C
Practically insoluble to insoluble in water
Soluble (in ethanol)

Synonyms

Ethyl Disulfide; 3,4-Dithiahexane; Ethyl Disulphide; Ethyldithioethane; NSC 8839

Canonical SMILES

CCSSCC

The exact mass of the compound Diethyl disulfide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m0.3 mg/ml at 25 °c0.3 mg/ml at 25 °cpractically insoluble to insoluble in watersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8839. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Diethyl disulfide (DEDS) is a volatile, aliphatic dialkyl disulfide primarily utilized as a sulfiding agent for hydrotreating catalysts, an anti-coking additive in petrochemical steam cracking, and a functional intermediate in advanced battery electrolytes [1]. Characterized by its stable S-S bond and moderate sulfur content, DEDS offers a distinct balance of reactivity and handling safety compared to its lower-molecular-weight homolog, dimethyl disulfide (DMDS). Its higher boiling point (154.1 °C) and lower vapor pressure make it a highly practical sulfur source in high-temperature industrial environments where minimizing evaporative loss and controlling vapor-phase flammability are critical procurement considerations [2].

Substituting DEDS with the industry-standard DMDS or heavier homologs like dipropyl disulfide fundamentally alters process safety, decomposition kinetics, and product yields. In petrochemical cracking, the specific thermal decomposition pathway of the ethyl groups in DEDS directly influences the radical pool, altering the final light olefin yield in ways that methyl groups cannot replicate [1]. Furthermore, in handling and storage, substituting DEDS with DMDS introduces a nearly six-fold increase in vapor pressure, demanding stricter vapor recovery systems and increasing inhalation exposure risks[2]. Conversely, using heavier disulfides reduces the effective sulfur mass fraction, requiring higher dosing volumes to achieve equivalent sulfiding or catalytic protection.

Volatility and Handling Safety: Vapor Pressure and Boiling Point

DEDS exhibits significantly lower volatility than the standard DMDS, which directly impacts storage requirements and evaporative losses. At 25 °C, DEDS has a measured vapor pressure of approximately 4.28 mmHg, compared to 24.5 mmHg for DMDS. Additionally, the boiling point of DEDS is 154.1 °C, substantially higher than DMDS (109.8 °C) [1].

Evidence DimensionVapor pressure at 25 °C and boiling point
Target Compound Data4.28 mmHg; 154.1 °C
Comparator Or BaselineDMDS (24.5 mmHg; 109.8 °C)
Quantified Difference82.5% reduction in vapor pressure; 44.3 °C higher boiling point
ConditionsStandard ambient temperature (25 °C) and atmospheric pressure

The drastically lower vapor pressure of DEDS reduces fugitive emissions and inhalation risks, lowering the infrastructure costs for vapor recovery during large-scale procurement and storage.

Petrochemical Steam Cracking Performance: Ethylene Yield Optimization

In the steam cracking of naphtha, the thermal decomposition of sulfur additives influences the yield of light olefins. Experimental evaluations in a bench-scale cracker demonstrated that DEDS decomposition generates a more favorable radical environment for ethylene production than DMDS. At a coil outlet temperature of 810 °C, the use of DEDS resulted in a 1.28% wt/wt higher ethylene yield compared to an equivalent run using DMDS [1].

Evidence DimensionEthylene yield enhancement in naphtha steam cracking
Target Compound Data+1.28% wt/wt ethylene yield increase
Comparator Or BaselineDMDS (Baseline ethylene yield)
Quantified Difference1.28% absolute increase in ethylene yield by weight
ConditionsBench-scale cracker, coil outlet temperature 810 °C, steam dilution ratio 0.5, residence time ~0.4 s

A 1.28% increase in ethylene yield at commercial cracking scales translates to significant economic gains, justifying the selection of DEDS over DMDS despite potential differences in unit cost.

Solid Polymer Electrolyte Activation: Ionic Conductivity via Disulfide Metathesis

DEDS is utilized as an active additive in poly(ethylene oxide) (PEO)-based solid polymer electrolytes to facilitate disulfide metathesis. The dynamic exchange of the S-S bonds in DEDS with the polymer network decreases cross-link density and enhances chain mobility. Compared to standard cross-linked PEO electrolytes without disulfide additives, the incorporation of dynamic disulfide metathesis yields room-temperature ionic conductivities up to 1.24 × 10–4 S cm–1, a three-fold improvement over the baseline [1].

Evidence DimensionRoom-temperature ionic conductivity
Target Compound Data1.24 × 10–4 S cm–1 (with disulfide metathesis)
Comparator Or BaselineStandard cross-linked PEO electrolyte PECC20 (~0.41 × 10–4 S cm–1)
Quantified Difference3-fold higher ionic conductivity
Conditions30 °C, PEO-based solid polymer electrolyte system

Enhancing room-temperature ionic conductivity is a critical bottleneck for solid-state lithium batteries, making DEDS a valuable functional additive for next-generation electrolyte formulations.

Sensory Threshold for Flavor and Fragrance Formulation

In flavor chemistry, the alkyl chain length of disulfides drastically alters the sensory detection threshold and aromatic profile. DEDS possesses a sensory threshold of 4.3 µg/L, characterized by garlic and burnt rubber notes. In contrast, DMDS has a much higher threshold of 29 µg/L (cabbage/onion notes). This means DEDS is nearly 7 times more potent in formulation [1].

Evidence DimensionSensory detection threshold
Target Compound Data4.3 µg/L
Comparator Or BaselineDMDS (29 µg/L)
Quantified Difference6.7-fold lower detection threshold for DEDS
ConditionsAqueous/wine matrix sensory evaluation

The significantly lower sensory threshold of DEDS allows flavorists to achieve the desired sulfurous notes at much lower dosing concentrations, optimizing formulation costs and material usage.

High-Yield Naphtha Steam Cracking

DEDS is a highly effective sulfur additive for petrochemical facilities aiming to maximize ethylene yields. Its specific thermal decomposition profile provides a measurable edge over DMDS in light olefin production, making it a strong candidate for advanced cracking operations [1].

High-Temperature Catalyst Sulfiding

Due to its elevated boiling point and low vapor pressure, DEDS is highly suited for presulfiding hydrotreating catalysts in environments where minimizing evaporative loss and ensuring worker safety against volatile sulfur compounds are top priorities[2].

Advanced Solid-State Battery Electrolytes

DEDS serves as a critical functional additive in PEO-based polymer electrolytes. Its ability to undergo disulfide metathesis at moderate temperatures makes it a strong choice for developing self-healing or high-conductivity solid-state lithium-ion batteries [3].

High-Potency Flavor Formulation

In the food and beverage industry, DEDS is selected for savory or garlic flavor profiles where its extremely low sensory threshold allows for micro-dosing, preventing overpowering off-notes while reducing raw material consumption compared to DMDS [4].

Physical Description

Liquid
Colourless to yellowish liquid; Onion/cabbage odou

XLogP3

1.6

Boiling Point

154.1 °C

Density

d204 0.99
0.990-0.996

Melting Point

-101.5 °C
-101.5°C

UNII

X2SFL51MH0

GHS Hazard Statements

Aggregated GHS information provided by 161 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (54.04%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (56.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (55.9%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

4.28 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

68525-88-2
110-81-6
68920-64-9

Wikipedia

Diethyl disulfide

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Petrochemical manufacturing
Disulfide, diethyl: ACTIVE
Disulfides, C2-6-alkyl: INACTIVE

Dates

Last modified: 08-15-2023

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